molecular formula C7H14O2S B3427512 Propanoic acid, 2-mercapto-, 1,1-dimethylethyl ester CAS No. 59854-13-6

Propanoic acid, 2-mercapto-, 1,1-dimethylethyl ester

Cat. No. B3427512
CAS RN: 59854-13-6
M. Wt: 162.25 g/mol
InChI Key: LPVTUVQARHJGJL-UHFFFAOYSA-N
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Description

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with chemical formula CH3CH2COOH . It’s a clear liquid that has a pungent smell and is miscible with water . The term “2-mercapto-” indicates the presence of a sulfur atom (a thiol group), and “1,1-dimethylethyl ester” suggests that this compound is an ester derivative of propanoic acid .


Molecular Structure Analysis

The molecular structure of a compound like this would include a propanoic acid backbone, a thiol group attached to the second carbon atom, and an ester group formed with a 1,1-dimethylethyl (tert-butyl) alcohol .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents . The thiol group could also engage in reactions, such as oxidation and metal ion binding .


Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, solubility, and reactivity would depend on the exact structure of the compound .

Safety And Hazards

Like many organic compounds, this substance should be handled with care to avoid skin and eye contact . It’s also important to avoid inhaling any vapors or dust .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in fields such as materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

tert-butyl 2-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-5(10)6(8)9-7(2,3)4/h5,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVTUVQARHJGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282131
Record name 1,1-Dimethylethyl 2-mercaptopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-sulfanylpropanoate

CAS RN

59854-13-6
Record name 1,1-Dimethylethyl 2-mercaptopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59854-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-mercaptopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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